3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl
Description
3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl (CAS: 885281-16-3) is a bicyclic heteroaromatic compound with a partially saturated pyrazine ring fused to an imidazole moiety. Its synthesis involves cyclization of 2-aminopyrazine derivatives followed by functionalization via Suzuki–Miyaura cross-coupling or bromination . The compound has demonstrated biological relevance, particularly in histone deacetylase (HDAC) inhibition, where its 3-phenyl moiety occupies the cap pocket of the receptor, achieving a binding energy of −18.70 kcal/mol . It is commercially available with ≥95% purity and is stored under inert conditions .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12;;/h1-5,8,13H,6-7,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARXCYIAFTXWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2C3=CC=CC=C3)CN1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl typically involves multiple steps. One common method includes the following steps:
Cross-coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound with applications in pharmaceutical development, material science, agricultural chemistry, and biochemical research .
Scientific Research Applications
- Pharmaceutical Development This compound is a key intermediate in synthesizing pharmaceuticals, especially those that target neurological disorders, enhancing drug efficacy and specificity . Novel 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine derivatives are potential treatments for diseases related to the orexin system, including sleep disorders, stress-related syndromes, addictions, cognitive dysfunctions, and eating or drinking disorders .
- Material Science It is used in developing novel materials, including polymers and coatings. Its unique structural properties improve durability and resistance to environmental factors .
- Agricultural Chemistry The compound is explored for its potential as a pesticide or herbicide, providing a more targeted approach to pest control, which can reduce the environmental impact compared to traditional chemicals .
- Biochemical Research Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, helping uncover mechanisms of action for various biological processes .
Mechanism of Action
The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
HDAC Inhibition
- 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl : Exhibits strong HDAC inhibition via interactions with the Zn atom and cap pocket .
- Imidazo[1,2-a]pyridines : Lack the pyrazine ring saturation, reducing HDAC affinity but showing superior antibacterial activity (MIC: 1–2 µM) .
Kinase and Antibacterial Activity
- CDK9 Inhibitors : Imidazo[1,2-a]pyrazines with pyridin-4-yl substituents (e.g., compound 3c) show sub-µM IC50 values (0.16 µM) for CDK9 inhibition, surpassing the HDAC-focused activity of the 3-phenyl derivative .
- Imidazo[1,2-c]pyrimidines : Similar MICs (1–9 µM) to imidazo[1,2-a]pyrazines in antibacterial screens but less potent than imidazo[1,2-a]pyridines .
Physicochemical Properties
Fluorescence and Bioimaging
- Benzoimidazo-pyrrolo[1,2-a]pyrazines (e.g., 8h, 11): Exhibit aggregation-induced blue-shifted emission (quantum yield: 56%) and cell permeability, making them superior for bioimaging compared to the non-fluorescent 3-phenyl derivative .
- This compound: No reported fluorescence, limiting its use in optical applications .
Structural and Conformational Stability
- Piperazinylimidazo[1,2-a]pyrazines (e.g., 2a) : Selective α2-adrenergic receptor affinity (equipotent to mianserin) due to unsaturated imidazole rings; saturation reduces α2 selectivity .
Pharmacological Profiles
Biological Activity
3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₂H₁₅Cl₂N₃
- CAS Number : 1986429-23-5
- Molecular Structure : The compound features a tetrahydro-imidazo[1,2-a]pyrazine core with a phenyl substituent.
Research indicates that this compound acts primarily as a non-peptide antagonist of orexin receptors (OX1 and OX2), which are involved in regulating wakefulness and sleep. The orexin system plays a critical role in various physiological processes, including appetite regulation and stress response.
Key Findings:
- Orexin Receptor Antagonism : The compound has been shown to decrease alertness and increase the duration of REM and NREM sleep in animal models .
- Memory Enhancement : In studies involving rats, the compound demonstrated the ability to enhance memory function .
- Potential Applications : It is being investigated for the treatment of sleep disorders, stress-related syndromes, and cognitive dysfunctions .
Anticancer Properties
Recent studies have explored the anticancer potential of imidazo[1,2-a]pyrazine derivatives. Specifically:
- Inhibition of ENPP1 : A related derivative exhibited strong inhibitory activity against ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which is involved in cancer progression. This compound showed an IC50 value of 5.70 nM and enhanced the expression of genes related to immune response .
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| Derivative 7 | ENPP1 | 5.70 | Inhibitor |
| 3-Phenyl-Tetrahydro-Imidazo | Orexin Receptors | N/A | Sleep Aid |
Neuroprotective Effects
The compound's role in neuroprotection has also been assessed:
- Seizure Protection : In vivo studies indicated that it could provide robust seizure protection in models of epilepsy .
Case Studies
- Sleep Disorders : In a study involving rodent models, administration of the compound resulted in significant increases in sleep duration and improvements in sleep architecture .
- Cognitive Dysfunction : Another investigation highlighted its efficacy in enhancing cognitive functions in models simulating post-traumatic stress disorder (PTSD) .
- Cancer Immunotherapy : The ENPP1 inhibitor derived from imidazo[1,2-a]pyrazine was tested alongside anti-PD-1 therapy in murine models, resulting in a tumor growth inhibition rate of 77.7% .
Q & A
Q. Table 1. SAR Trends in Imidazo[1,2-a]pyrazine Derivatives
| Substituent Position | Activity (IC₅₀, μM) | Target |
|---|---|---|
| 3-Phenyl | 0.8 ± 0.1 | Gαs |
| 3-Chloro | 2.4 ± 0.3 | NF-κB |
| 8-Methylamino | 1.2 ± 0.2 | Kinase |
How can contradictory data regarding the compound's biological activity be resolved?
Answer:
- Assay Standardization : Use isogenic cell lines to control genetic variability in anti-proliferative studies .
- Dose-Response Validation : Replicate experiments across multiple concentrations to distinguish true activity from off-target effects .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., imidazo[1,2-c]pyrimidines) to identify scaffold-specific trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
